2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile
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Overview
Description
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
It has been found that similar compounds, such as 1,2,4-triazole derivatives, are known to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the synthesis of estrogens.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit anticancer activity, tested on human ovarian cancer cell lines a2780 (cisplatin-sensitive) and a2780cis (cisplatin-resistant) . This suggests that 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile may also have potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of 1-methyl-1H-1,2,4-triazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethylamine.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with similar biological activities.
1-methyl-1H-1,2,4-triazole: A closely related compound with a methyl group at the nitrogen atom.
2-(1H-1,2,4-triazol-3-yl)acetonitrile: A structural isomer with the triazole ring at a different position.
Uniqueness
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile is unique due to the presence of both the nitrile group and the methyl-substituted triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4-7-5(8-9)2-3-6/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZHICVIHIJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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